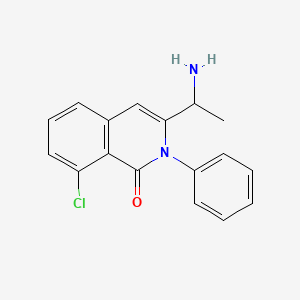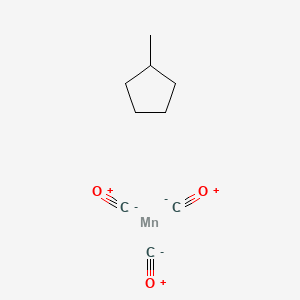
Carbon monoxide;manganese;methylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbon monoxide;manganese;methylcyclopentane is a coordination compound that involves carbon monoxide, manganese, and methylcyclopentane. This compound is part of the broader class of organometallic compounds, which are known for their diverse coordination chemistry and applications in various fields .
Preparation Methods
The synthesis of carbon monoxide;manganese;methylcyclopentane typically involves the reaction of manganese carbonyl with methylcyclopentane under controlled conditions. One common method is the chemical vapor deposition (CVD) technique, which allows for the preparation of well-defined atomic-scale catalysts . The reaction conditions often include high temperatures and the presence of a catalyst to facilitate the formation of the desired compound .
Chemical Reactions Analysis
Carbon monoxide;manganese;methylcyclopentane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide and other oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of manganese carbonyl can lead to the release of carbon monoxide .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst in various reactions, including the oxidation of hydrocarbons . In biology and medicine, it has been studied for its potential use in delivering therapeutic levels of carbon monoxide to hypoxic tumor cells . In industry, it is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of carbon monoxide;manganese;methylcyclopentane involves the release of carbon monoxide through redox-mediated reactions. The compound reacts with hydrogen peroxide to release carbon monoxide, which can then exert its effects on various molecular targets and pathways . This mechanism is particularly relevant in the context of its potential use as an anti-cancer agent .
Comparison with Similar Compounds
Carbon monoxide;manganese;methylcyclopentane can be compared to other similar compounds, such as manganese carbonyls and other metal carbonyl complexes. These compounds share similar coordination chemistry and applications but differ in their specific structures and properties . For example, manganese carbonyls like Mn(CO)6+ and Re(CO)6+ are known for their stability and unique reactivity .
Properties
Molecular Formula |
C9H12MnO3 |
|---|---|
Molecular Weight |
223.13 g/mol |
IUPAC Name |
carbon monoxide;manganese;methylcyclopentane |
InChI |
InChI=1S/C6H12.3CO.Mn/c1-6-4-2-3-5-6;3*1-2;/h6H,2-5H2,1H3;;;; |
InChI Key |
RGEZHZRUQVDILM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


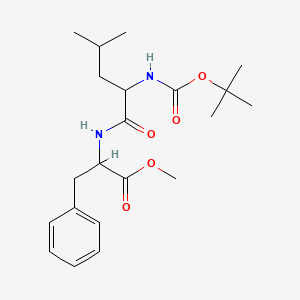
![2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one](/img/structure/B13401733.png)

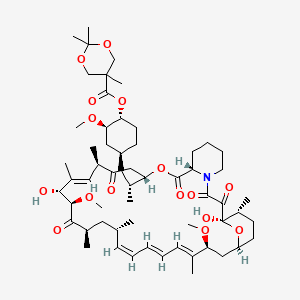
![2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid](/img/structure/B13401756.png)
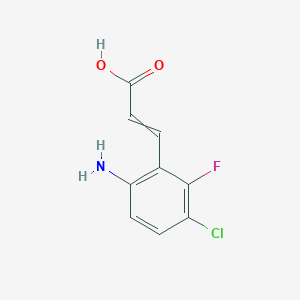

![Phenol, 4-[4-(2-aminoethyl)phenoxy]-, hydrochloride](/img/structure/B13401763.png)
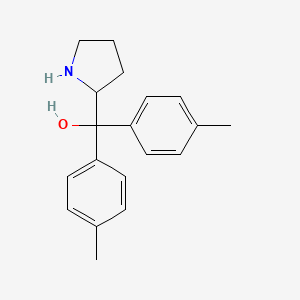
![5-[(2,2-Dimethylhydrazinyl)methylideneamino]-2-oxopentanoic acid](/img/structure/B13401778.png)
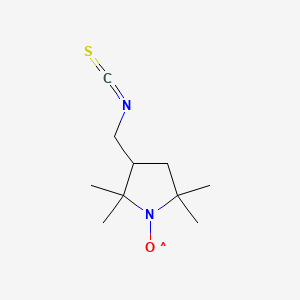
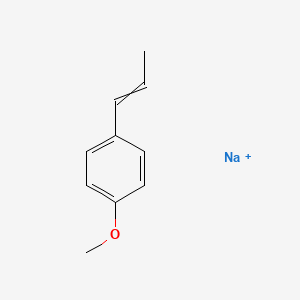
![2-methyl-6-(4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enal](/img/structure/B13401795.png)
